1-Phenyl-1-tolylethanol
Description
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O/c1-12-8-6-7-11-14(12)15(2,16)13-9-4-3-5-10-13/h3-11,16H,1-2H3 |
InChI Key |
BIZUCNKTQHKNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Formation of Phenylmagnesium Bromide :
Magnesium turnings react with bromobenzene in dry diethyl ether under inert conditions. -
Addition of p-Tolualdehyde :
A solution of p-tolualdehyde in ether is added dropwise to the Grignard reagent at 0°C. -
Hydrolysis :
The intermediate alkoxide is quenched with saturated ammonium chloride, yielding the crude alcohol. -
Purification :
Extraction with diethyl ether, drying (Na₂SO₄), and solvent removal afford the product.
Key Data :
Mechanism :
The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of p-tolualdehyde, forming an alkoxide intermediate. Acidic workup protonates the alkoxide to yield the alcohol.
Sodium Borohydride Reduction of 1-Phenyl-1-(p-tolyl)ethanone
Reduction of the corresponding ketone, 1-phenyl-1-(p-tolyl)ethanone, using NaBH₄ is a high-yielding method.
Ketone Synthesis:
Reduction Procedure:
-
NaBH₄ in Ethanol :
The ketone is dissolved in ethanol, and NaBH₄ is added portion-wise at 0°C. -
Workup :
The mixture is stirred for 2 hours, quenched with water, and extracted with dichloromethane.
Key Data :
Mechanism :
NaBH₄ delivers a hydride ion to the carbonyl carbon, forming a borate intermediate. Hydrolysis releases the alcohol.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
A two-step approach involving hydrogenation of α,β-unsaturated ketones (e.g., (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one) followed by reduction is viable.
Procedure:
-
Synthesis of α,β-Unsaturated Ketone :
p-Tolualdehyde reacts with acetophenone via aldol condensation under basic conditions. -
Hydrogenation :
The unsaturated ketone is hydrogenated using H₂ (1 atm) and Pd/C to yield 1-phenyl-1-(p-tolyl)ethanone. -
NaBH₄ Reduction :
The ketone is reduced as described in Method 2.
Key Data :
Asymmetric Hydrogenation Using Chiral Catalysts
Enantioselective synthesis employs Noyori-type catalysts for asymmetric hydrogenation of prochiral ketones.
Procedure:
-
Catalyst Preparation :
A chiral ruthenium complex (e.g., RuCl₂[(S)-XylBINAP]) is prepared in situ. -
Hydrogenation :
1-Phenyl-1-(p-tolyl)ethanone undergoes hydrogenation (50 atm H₂) in toluene at 25°C.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Enantioselectivity |
|---|---|---|---|---|
| Grignard Reaction | 70–85 | Low | Moderate | None |
| NaBH₄ Reduction | 90–95 | Low | High | None |
| Catalytic Hydrogenation | 80–90 | Moderate | High | None |
| Asymmetric Hydrogenation | 85–95 | High | Moderate | >99% ee |
Chemical Reactions Analysis
1-Phenyl-1-tolylethanol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding ketone, 1-Phenyl-1-tolylketone, using oxidizing agents such as chromium trioxide or potassium permanganate .
-
Reduction: : Reduction of this compound can yield hydrocarbons. For example, catalytic hydrogenation can convert it to 1-Phenyl-1-tolylmethane .
-
Substitution: : The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide .
-
Dehydration: : Dehydration of this compound can produce alkenes. This reaction typically requires acidic conditions .
Scientific Research Applications
1-Phenyl-1-tolylethanol has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
-
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 1-Phenyl-1-tolylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
1-Phenylethanol
- Structure: A monocyclic secondary alcohol with a single phenyl group (C₈H₁₀O, MW 122.17 g/mol) .
- Properties : Moderately soluble in water (10 g/L at 20°C), chiral (enantiomers: (R)-(+)- and (S)-(-)-forms), and used as a chiral auxiliary in asymmetric synthesis .
- Safety : Classified as an irritant (skin/eyes) with acute oral toxicity (LD₅₀: 1.8 g/kg in rats) .
Key Differences :
1-(4-Methoxyphenyl)ethanol
- Structure : Features a 4-methoxyphenyl group (C₉H₁₂O₂, MW 152.19 g/mol) .
- Properties : The electron-donating methoxy group enhances solubility in polar aprotic solvents but reduces thermal stability.
- Applications : Used in synthesizing methoxy-substituted pharmaceuticals, leveraging its improved resonance effects .
Comparison :
- The methoxy group in 1-(4-methoxyphenyl)ethanol increases polarity compared to the methyl group in 1-p-tolylethanol, altering reactivity in nucleophilic substitutions.
1-(1-Pyrenyl)ethanol
Contrast :
- The extended conjugation in pyrenyl derivatives enables applications in optoelectronics, unlike 1-p-tolylethanol’s simpler aromatic system.
Chiral Variants: (R)-(+)- and (S)-(-)-1-Phenylethanol
Relevance :
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility in Water |
|---|---|---|---|---|
| 1-Phenyl-1-tolylethanol | C₉H₁₂O | 136.19 | N/A | Insoluble |
| 1-Phenylethanol | C₈H₁₀O | 122.17 | 98-85-1 | 10 g/L |
| 1-(4-Methoxyphenyl)ethanol | C₉H₁₂O₂ | 152.19 | 20498-67-3 | Insoluble |
| 1-(1-Pyrenyl)ethanol | C₁₈H₁₄O | 246.31 | 25323-07-5 | Insoluble |
Research Findings
- Toxicity: 1-Phenylethanol exhibits chronic toxicity in repeated-dose studies (hepatic/renal effects) , while 1-p-tolylethanol’s toxicity profile remains understudied.
- Synthetic Utility: The methyl group in 1-p-tolylethanol enhances steric bulk, favoring regioselective reactions in cross-coupling processes .
- Chiral Resolution: Enantiomers of 1-phenylethanol achieve >97% enantiomeric excess (ee) in commercial preparations, highlighting their industrial relevance .
Q & A
Q. What are the common synthetic routes for 1-Phenyl-1-tolylethanol in laboratory settings?
this compound (IUPAC: 1-(4-methylphenyl)ethanol) is typically synthesized via:
- Grignard Reaction : Reacting 4-methylacetophenone with methylmagnesium bromide, followed by acid hydrolysis to yield the secondary alcohol .
- Catalytic Hydrogenation : Reducing 1-(4-methylphenyl)ethanone using catalysts like Raney nickel or palladium under hydrogen atmosphere .
- Epoxide Ring-Opening : Reacting styrene oxide derivatives with methyl-substituted phenyl Grignard reagents .
Key Characterization : Confirm structure via NMR (¹H/¹³C), GC-MS for purity, and FT-IR to identify hydroxyl (~3400 cm⁻¹) and aromatic (C=C ~1600 cm⁻¹) stretches .
Q. How does the methyl group on the phenyl ring influence the compound’s reactivity compared to 1-phenylethanol?
The para-methyl group in this compound enhances steric hindrance and electron-donating effects, which:
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in ).
- Ventilation : Use fume hoods due to moderate vapor pressure (0.5 mm Hg at 20°C ).
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Chiral resolution methods include:
- Diastereomeric Salt Formation : Using (R)- or (S)-mandelic acid to separate enantiomers via crystallization .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted .
Analytical Validation : Chiral HPLC with amylose-based columns and polarimetric analysis to confirm enantiomeric excess (e.g., [α]D = -40° for (S)-enantiomer ).
Q. What thermodynamic properties are critical for optimizing reaction conditions involving this compound?
Q. How do conflicting literature reports on catalytic hydrogenation yields of this compound arise, and how can they be resolved?
Discrepancies often stem from:
- Catalyst Purity : Impurities in Raney nickel may poison active sites. Use ICP-MS to verify metal content .
- Substrate Isomerism : Contamination with ortho-methyl isomers (lower reactivity) can skew yields. Validate substrate purity via GC-MS before reactions .
Mitigation : Standardize catalyst pre-treatment (e.g., washing with degassed ethanol) and substrate recrystallization .
Q. What advanced spectroscopic techniques can differentiate this compound from its structural analogs?
- NOESY NMR : Identifies spatial proximity of methyl and hydroxyl groups, confirming substitution pattern .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns from analogs like 2-phenylethanol (Δm/z = 16 for -CH₂OH vs. -CH(CH₃)OH) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
